molecular formula C19H16O5 B7772252 ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

Cat. No.: B7772252
M. Wt: 324.3 g/mol
InChI Key: BLWHGJLXBJKRNY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the esterification of 2-[(2-oxo-2H-chromen-7-yl)oxy]acetic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate stands out due to its unique combination of the coumarin and phenylacetate moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(2-oxochromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-2-22-19(21)18(14-6-4-3-5-7-14)23-15-10-8-13-9-11-17(20)24-16(13)12-15/h3-12,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWHGJLXBJKRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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